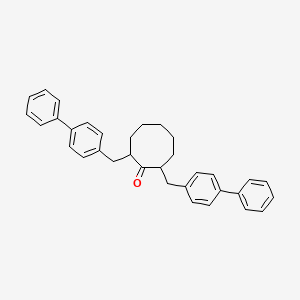
2,8-Bis(4-phenylbenzyl)cyclooctanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- is a complex organic compound characterized by its unique structure, which includes a cyclooctanone core with two 1,1’-biphenyl-4-ylmethyl groups attached at the 2 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where cyclooctanone is reacted with 1,1’-biphenyl-4-ylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- involves its interaction with specific molecular targets. The biphenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, influencing pathways and processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)-:
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-3-ylmethyl)-: Similar structure but different substitution pattern, leading to distinct chemical properties.
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-2-ylmethyl)-: Another isomer with different reactivity and applications.
Uniqueness
Cyclooctanone, 2,8-bis((1,1’-biphenyl)-4-ylmethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity.
Eigenschaften
CAS-Nummer |
53774-94-0 |
|---|---|
Molekularformel |
C34H34O |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2,8-bis[(4-phenylphenyl)methyl]cyclooctan-1-one |
InChI |
InChI=1S/C34H34O/c35-34-32(24-26-16-20-30(21-17-26)28-10-4-1-5-11-28)14-8-3-9-15-33(34)25-27-18-22-31(23-19-27)29-12-6-2-7-13-29/h1-2,4-7,10-13,16-23,32-33H,3,8-9,14-15,24-25H2 |
InChI-Schlüssel |
AGMAGSBLQDKWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


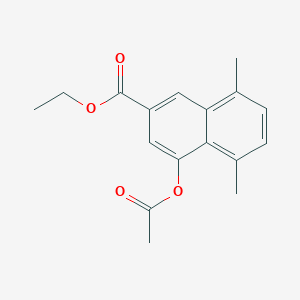
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
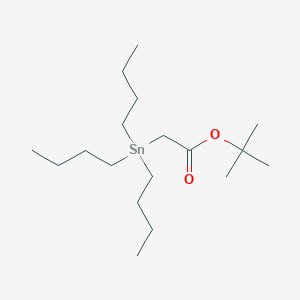


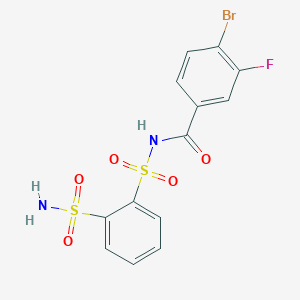
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
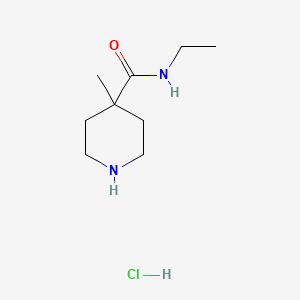
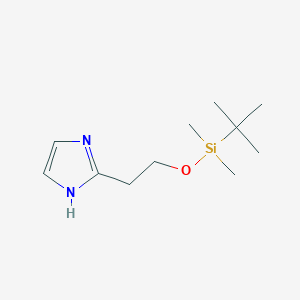
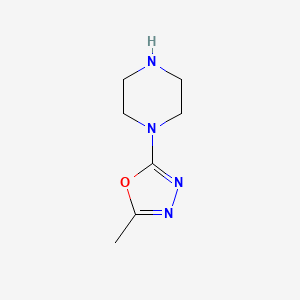


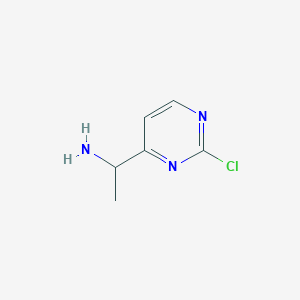
![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
